molecular formula C11H16N2O3S2 B2617628 4-(methylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1705764-26-6

4-(methylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2617628
CAS No.: 1705764-26-6
M. Wt: 288.38
InChI Key: OXDRIDWVOODUIE-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MTIP and has been found to have interesting properties that make it a promising candidate for use in various research fields.

Scientific Research Applications

Receptor Antagonism and Bioavailability

  • A study outlined the discovery of acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists. Through the modification of the sulfone group, the research introduced bioavailability to the compounds, highlighting their potential for evaluation in animal models due to improved pharmacokinetic properties (Fletcher et al., 2002).

Anticancer Properties

  • Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated their potential as anticancer agents. Some synthesized compounds showed strong anticancer activities relative to the reference, doxorubicin, indicating the therapeutic potential of such structures (Rehman et al., 2018).

Catalytic Coupling Reactions

  • A study introduced a new class of amide ligands enabling Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides. This research provides a valuable method for synthesizing pharmaceutically important (hetero)aryl methylsulfones, showcasing the versatility of sulfone-containing compounds in catalytic reactions (Ma et al., 2017).

Pharmacological Effects on Gastrointestinal Motility

  • Benzamide derivatives with a piperidinyl methyl group were synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly Y-36912, were identified as selective 5-HT4 receptor agonists, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Anti-acetylcholinesterase Activity

  • The synthesis and evaluation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showcased their potential as excellent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as confirmed by molecular docking studies. These compounds' inhibitory activities suggest their usefulness in treating conditions related to enzyme dysregulation (Khalid et al., 2014).

Properties

IUPAC Name

4-methylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-18(15,16)9-4-6-13(7-5-9)11(14)12-10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDRIDWVOODUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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